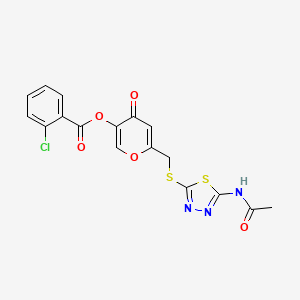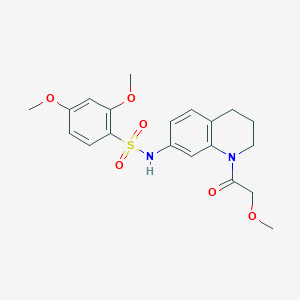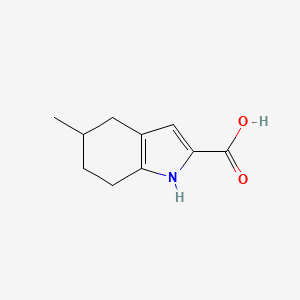
2-Propylbenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its role as a building block in various chemical syntheses and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-propylbenzenesulfonic acid or its salts to produce the sulfonyl chloride . The reaction is usually carried out in large-scale reactors with precise temperature and pressure controls to maximize yield and purity.
化学反应分析
Types of Reactions: 2-Propylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Common Reagents and Conditions: Typical reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid. The reactions are often carried out under acidic conditions to facilitate the formation of the electrophilic species .
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, chlorination of this compound can yield this compound derivatives with various substituents on the aromatic ring .
科学研究应用
作用机制
The mechanism by which 2-propylbenzene-1-sulfonyl chloride exerts its effects involves electrophilic aromatic substitution. The compound acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. This reaction proceeds through the formation of a positively charged benzenonium intermediate, which then loses a proton to regenerate the aromatic ring .
相似化合物的比较
Benzene-1-sulfonyl chloride: Similar in structure but lacks the propyl group, making it less hydrophobic.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
Ethylbenzene-1-sulfonyl chloride: Contains an ethyl group, offering different steric and electronic properties compared to the propyl group.
Uniqueness: 2-Propylbenzene-1-sulfonyl chloride is unique due to its propyl group, which influences its hydrophobicity and reactivity. This makes it particularly useful in applications where these properties are advantageous .
属性
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)




